Cas no 637031-93-7 (3,3-difluorocyclobutan-1-amine hydrochloride)
3,3-difluorocyclobutan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3,3-difluorocyclobutanamine hydrochloride
- (4-broMothiazol-2-yl)MethanaMine hydrochloride
- 1-amino-3,3-difluorocyclobutane hydrochloride
- 2-(Tetrahydro-2H-pyran-4-yl)ethanol
- 3,3-difluorocyclobutan-1-amine,hydrochloride
- 3,3-Difluoro-cyclobutylamine
- Cyclobutanamine,3,3-difluoro-, hydrochloride (1:1)
- 3,3-difluorocyclobutan-1-amine hydrochloride
- 3,3-Difluorocyclobutylamine hydrochloride
- 3,3-Difluorocyclobutan-1-amine HCl
- AM804176
- AKOS006237383
- Z1346385682
- BCP19083
- GS-3904
- FT-0649582
- EN300-78062
- UNII-PK34LS7DP2
- SY029322
- 3,3-difluorocyclobutan-1-amine;hydrochloride
- PK34LS7DP2
- 3,3-difluorocyclobutyl amine hydrochloride
- 637031-93-7
- 3,3-DIFLUOROCYCLOBUTANAMINE HCL
- PB26553
- CYCLOBUTANAMINE, 3,3-DIFLUORO-, HYDROCHLORIDE
- MFCD10001382
- 3,3-difluorocyclo-butanamine hydrochloride
- Cyclobutanamine, 3,3-difluoro-, hydrochloride (1:1)
- WLXXTHPAORBNIG-UHFFFAOYSA-M
- 3,3-Difluorocyclobutamine hydrochloride
- CS-B1074
- D5597
- 3,3-Difluorocyclobutanamine hydrochloride, AldrichCPR
- 3,3-difluoro-cyclobutylamine hydrochloride
- SCHEMBL361653
- F8888-7408
- 3,3-Difluorocyclobutanaminehydrochloride
- DTXSID90626278
- (3,3-DIFLUOROCYCLOBUTYL)AMINE HYDROCHLORIDE
- J-511069
- 3,3-Difluorocyclobutaneamine (hydrochloride)
- 3 pound not3-difluorocyclobutanamine hydrochloride
- 3,3-Difluorocyclobutan-1-amine--hydrogen chloride (1/1)
- AC-29201
- 3,3-difluorocyclobutanamine hydrochloride;
- (3,3-Difluorocyclobutyl)amine Hydrochloride;
- DB-073381
-
- MDL: MFCD10001382
- Inchi: 1S/C4H7F2N.ClH/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2;1H
- InChI Key: WLXXTHPAORBNIG-UHFFFAOYSA-N
- SMILES: Cl.FC1(CC(C1)N)F
Computed Properties
- Exact Mass: 143.03100
- Monoisotopic Mass: 143.031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 73.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Color/Form: No data available
- Density: 1.175
- Melting Point: No data available
- Boiling Point: 83.394°C at 760 mmHg
- Flash Point: -11.021°C
- Refractive Index: 1.405
- PSA: 26.02000
- LogP: 2.24510
- Vapor Pressure: No data available
3,3-difluorocyclobutan-1-amine hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,2-8°C
3,3-difluorocyclobutan-1-amine hydrochloride Customs Data
- HS CODE:2921300090
- Customs Data:
China Customs Code:
2921300090Overview:
2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
3,3-difluorocyclobutan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM104144-1000g |
3,3-difluorocyclobutan-1-amine;hydrochloride |
637031-93-7 | 95%+ | 1000g |
$5760 | 2021-06-08 | |
| abcr | AB435736-5 g |
3,3-Difluorocyclobutanamine hydrochloride, 95%; . |
637031-93-7 | 95% | 5g |
€128.00 | 2023-07-18 | |
| abcr | AB435736-10 g |
3,3-Difluorocyclobutanamine hydrochloride, 95%; . |
637031-93-7 | 95% | 10g |
€206.20 | 2023-07-18 | |
| abcr | AB435736-25 g |
3,3-Difluorocyclobutanamine hydrochloride, 95%; . |
637031-93-7 | 95% | 25g |
€417.00 | 2023-07-18 | |
| Apollo Scientific | PC405003-1g |
3,3-Difluorocyclobutanamine hydrochloride |
637031-93-7 | 97% | 1g |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC405003-5g |
3,3-Difluorocyclobutanamine hydrochloride |
637031-93-7 | 97% | 5g |
£81.00 | 2023-04-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D845537-250mg |
3,3-difluorocyclobutanamine hydrochloride |
637031-93-7 | 97% | 250mg |
¥73.80 | 2022-01-10 | |
| TRC | D445980-1g |
3,3-Difluorocyclobutanamine Hydrochloride |
637031-93-7 | 1g |
$ 58.00 | 2023-09-07 | ||
| TRC | D445980-5g |
3,3-Difluorocyclobutanamine Hydrochloride |
637031-93-7 | 5g |
$ 150.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D845537-1g |
3,3-difluorocyclobutanamine hydrochloride |
637031-93-7 | 97% | 1g |
¥164.70 | 2022-01-10 |
3,3-difluorocyclobutan-1-amine hydrochloride Suppliers
3,3-difluorocyclobutan-1-amine hydrochloride Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3,3-difluorocyclobutan-1-amine hydrochloride
Recent Advances in the Application of 3,3-Difluorocyclobutan-1-amine Hydrochloride (CAS: 637031-93-7) in Chemical Biology and Pharmaceutical Research
3,3-Difluorocyclobutan-1-amine hydrochloride (CAS: 637031-93-7) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the fields of medicinal chemistry and drug discovery. Recent studies highlight its utility in the development of small-molecule inhibitors, prodrugs, and fluorinated analogs with enhanced pharmacokinetic properties. This research brief consolidates the latest findings on its applications, synthetic methodologies, and biological relevance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3,3-difluorocyclobutan-1-amine hydrochloride as a building block for irreversible covalent inhibitors targeting Bruton’s tyrosine kinase (BTK). The incorporation of the difluorocyclobutyl moiety improved metabolic stability and selectivity, addressing limitations of earlier-generation inhibitors. The compound’s rigid, polar structure was critical for optimizing binding affinity (IC50 values < 10 nM) while maintaining favorable solubility profiles.
In parallel, synthetic innovations have expanded access to this scaffold. A novel asymmetric hydrogenation protocol (Nature Catalysis, 2024) achieved enantioselective synthesis of 3,3-difluorocyclobutan-1-amine derivatives with >99% ee, enabling exploration of stereospecific effects in CNS-targeting therapeutics. Researchers at Pfizer subsequently applied this methodology to develop a series of γ-aminobutyric acid (GABA) receptor modulators with reduced off-target activity.
The compound’s unique physicochemical properties—including high dipole moment (2.8 D) and lipophilic efficiency (LipE > 5)—have also driven its adoption in PET tracer development. A 2024 ACS Chemical Neuroscience report detailed [¹⁸F]-labeled analogs for imaging neuroinflammation via TSPO targets, leveraging the cyclobutane ring’s metabolic resistance to prolong tracer half-life in vivo.
Ongoing clinical investigations (Phase I/II trials as of Q2 2024) are evaluating derivatives for oncology (KRAS G12D inhibition) and anti-fibrotic applications. Challenges remain in scaling GMP-compliant synthesis, particularly in controlling genotoxic impurities during hydrochloride salt formation. Recent advances in continuous flow chemistry (Org. Process Res. Dev., 2023) have improved yields to 78% at kilogram scale while maintaining <0.1% impurity levels.
These collective developments position 3,3-difluorocyclobutan-1-amine hydrochloride as a versatile pharmacophore in modern drug design, with particular promise for targeting protein-protein interactions and overcoming drug resistance mechanisms. Future research directions likely include exploration of its conformational effects on target engagement and expansion into mRNA-targeting therapeutics.
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